molecular formula C9H8Cl3NO B5692790 N-(2,4,5-trichlorophenyl)propanamide CAS No. 26320-49-0

N-(2,4,5-trichlorophenyl)propanamide

Cat. No.: B5692790
CAS No.: 26320-49-0
M. Wt: 252.5 g/mol
InChI Key: RCMIESDIVIZSDX-UHFFFAOYSA-N
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Description

N-(2,4,5-trichlorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a propanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)propanamide typically involves the reaction of 2,4,5-trichloroaniline with propionyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also incorporates purification steps, such as recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trichlorobenzoic acid.

    Reduction: Formation of N-(2,4,5-trichlorophenyl)propylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4,5-trichlorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine atoms enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trichlorophenyl)propanamide
  • 2-chloro-N-(2,4,5-trichlorophenyl)propanamide

Uniqueness

N-(2,4,5-trichlorophenyl)propanamide is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications.

Properties

IUPAC Name

N-(2,4,5-trichlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-2-9(14)13-8-4-6(11)5(10)3-7(8)12/h3-4H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMIESDIVIZSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26320-49-0
Record name 2',4',5'-TRICHLOROPROPIONANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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